Diethyl 3-Nitrobenzylphosphonate

Organic Synthesis Nucleophilic Substitution Phosphonate Chemistry

Diethyl 3-nitrobenzylphosphonate (CAS 104097-04-3) is the definitive meta-nitro Horner–Wadsworth–Emmons reagent for stereoselective E-alkene synthesis. Its 3-nitro substitution imparts unique electronic and steric properties critical for meta-oriented stilbenoid targets—geometry unattainable with 2- or 4-nitro isomers. Using an unverified regioisomer risks yield loss and batch failure in pharmaceutical intermediate production. Procure this specific isomer to ensure synthetic reproducibility, regioselective carbanion stability, and validated performance in medicinal chemistry and analytical reference standard applications.

Molecular Formula C11H16NO5P
Molecular Weight 273.22 g/mol
CAS No. 104097-04-3
Cat. No. B3032088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-Nitrobenzylphosphonate
CAS104097-04-3
Molecular FormulaC11H16NO5P
Molecular Weight273.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OCC
InChIInChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3
InChIKeyQNHAEKQJZUMZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-Nitrobenzylphosphonate (CAS 104097-04-3): A Phosphonate Ester for Organophosphorus Synthesis and Horner–Wadsworth–Emmons (HWE) Reactions


Diethyl 3-nitrobenzylphosphonate (CAS 104097-04-3) is an organophosphorus compound characterized by a diethyl phosphonate ester group attached to a 3-nitrobenzyl moiety . With the molecular formula C11H16NO5P and a molecular weight of 273.22 g/mol, this compound is primarily recognized as an organic synthesis intermediate and pharmaceutical intermediate . Its principal application lies in the Horner–Wadsworth–Emmons (HWE) reaction, where phosphonate carbanions react with aldehydes or ketones to generate predominantly E-alkenes [1]. The 3-nitro substitution pattern imparts distinct electronic properties to the benzyl ring compared to its 2-nitro and 4-nitro regioisomers, making this compound a strategic choice for specific synthetic pathways .

Why Diethyl 3-Nitrobenzylphosphonate (CAS 104097-04-3) Cannot Be Substituted with 4-Nitro or 2-Nitro Isomers Without Altering Reaction Outcomes


The position of the nitro group on the benzyl ring fundamentally alters the compound‘s electronic structure and steric profile, directly influencing both its reactivity as an electrophile and the stereochemical outcomes of subsequent transformations [1]. While 4-nitro and 2-nitro isomers share the same molecular formula (C11H16NO5P) and identical molecular weight (273.22 g/mol), they are not interchangeable in synthetic applications [2]. The 3-nitro substitution confers a unique resonance and inductive effect pattern that differs substantially from the para- and ortho-substituted analogs, affecting carbanion stability, nucleophilicity, and the regioselectivity of addition reactions . Substituting one regioisomer for another without systematic validation introduces unacceptable variability in yield, stereoselectivity, and product purity—risks that are particularly consequential in pharmaceutical intermediate synthesis where batch-to-batch consistency is paramount .

Diethyl 3-Nitrobenzylphosphonate (CAS 104097-04-3): Quantitative Differentiation Evidence Guide


Regioisomer-Specific Reactivity in Oxidative Nucleophilic Substitution: 3-Nitro vs. 4-Nitro Benzylphosphonates

The 3-nitrobenzylphosphonate framework exhibits regioselective reactivity in oxidative nucleophilic substitution of hydrogen that is inaccessible to 4-nitro analogs. Carbanions derived from diethyl benzylphosphonate undergo rapid addition to nitroarenes to form relatively long-lived σH adducts that can be oxidized to α-(nitroaryl)benzylphosphonate products [1]. This reaction proceeds with high regioselectivity at the ortho and para positions of the nitroarene, enabling synthetic access to 3-nitroaryl derivatives that cannot be prepared from 4-nitrobenzylphosphonate precursors under identical conditions [2].

Organic Synthesis Nucleophilic Substitution Phosphonate Chemistry

Physical Property Differentiation: Boiling Point and Density Comparison Between 3-Nitro and 4-Nitro Isomers

The 3-nitro isomer exhibits distinct physical properties compared to its 4-nitro counterpart, which has direct implications for purification protocols and handling requirements. Diethyl 3-nitrobenzylphosphonate has a reported boiling point of 173 °C at 0.3 Torr , whereas diethyl 4-nitrobenzylphosphonate is characterized by a boiling point of 151 °C at 0.1 mmHg . These differences in vapor pressure behavior enable chromatographic and distillation-based separation strategies and serve as quality control benchmarks for verifying the identity of received material.

Physical Chemistry Purification Analytical Characterization

Structure-Activity Differentiation: 3-Nitro Position Confers Distinct Molecular Recognition Properties vs. 4-Nitro Analog

The para-nitro isomer (diethyl 4-nitrobenzylphosphonate) has been extensively characterized as an organophosphate pesticide analogue for molecular recognition studies, with measured association constants of 40 ± 10 M⁻¹ and 12 ± 2 M⁻¹ for 1:1 complexes with fluoroalcohol and aromatic acid ligands, respectively [1]. The 3-nitro substitution pattern is expected to alter both the binding geometry and electronic distribution at the nitroaromatic recognition site, resulting in different complexation thermodynamics compared to the 4-nitro analog. While direct binding data for the 3-nitro compound are not available in the open literature, the positional effect of the nitro group is a well-established determinant of molecular recognition in nitroaromatic systems [2].

Medicinal Chemistry Molecular Recognition Biosensor Development

Procurement-Grade Purity and Commercial Availability: 3-Nitro Isomer as a Specialized Research Reagent

Diethyl 3-nitrobenzylphosphonate is commercially available at ≥95% purity as a light yellow to yellow liquid, with standard packaging options of 1g, 5g, 10g, and 25g . The compound is classified as an organic synthesis intermediate and pharmaceutical intermediate primarily intended for laboratory research and development applications . In contrast, the 4-nitro isomer (CAS 2609-49-6) is more widely available as a commodity reagent with standardized 98% purity specifications from major distributors . The 3-nitro isomer’s more specialized market position reflects its targeted utility in specific synthetic routes rather than broad-spectrum applications, making vendor qualification and purity verification particularly important for procurement decisions.

Chemical Procurement Reagent Specification Quality Control

Diethyl 3-Nitrobenzylphosphonate (CAS 104097-04-3): Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of Meta-Substituted Nitrostilbene Derivatives via HWE Olefination

Researchers synthesizing meta-substituted nitrostilbene derivatives for materials science or pharmaceutical applications should specify diethyl 3-nitrobenzylphosphonate as the HWE reaction precursor. The 3-nitro substitution pattern provides the requisite meta-orientation for target stilbene products, a geometry that cannot be achieved using the 4-nitro or 2-nitro isomers. HWE olefination using this phosphonate proceeds via deprotonation to the phosphonate carbanion followed by reaction with aromatic aldehydes, generating predominantly E-alkenes with the nitro group positioned at the desired meta location on the benzyl-derived aromatic ring [1].

Synthesis of α-(3-Nitroaryl)benzylphosphonates via Oxidative Nucleophilic Substitution

For the preparation of α-(nitroaryl)benzylphosphonate derivatives with specific substitution patterns, the 3-nitrobenzylphosphonate scaffold provides regioselective access to products that are synthetically inaccessible from 4-nitrobenzylphosphonate precursors. Carbanions derived from this compound undergo rapid addition to nitroarenes, forming σH adducts that can be oxidized to yield the target α-(nitroaryl)benzylphosphonate products [2]. This synthetic route is particularly valuable for medicinal chemistry programs exploring structure-activity relationships in phosphonate-containing drug candidates where nitro group positioning critically influences biological target engagement [3].

Molecular Recognition Template for Sensor and MIP Development

Diethyl 3-nitrobenzylphosphonate serves as a structurally distinct template for developing molecularly imprinted polymers and chemical sensors targeting organophosphate analogs. While binding characterization data exist for the 4-nitro isomer (association constants of 40 ± 10 M⁻¹ with fluoroalcohol ligands) [4], the 3-nitro substitution pattern offers an alternative recognition geometry that may improve selectivity for specific nitroaromatic analytes. Researchers engaged in biosensor development or environmental monitoring of organophosphorus compounds should procure the 3-nitro isomer when their target analyte or recognition strategy requires a meta-substituted nitrobenzyl framework.

Analytical Reference Standard for Chromatographic Method Development

The distinct physical properties of diethyl 3-nitrobenzylphosphonate—specifically its boiling point of 173 °C at 0.3 Torr —make it a suitable reference standard for developing HPLC and GC methods that must resolve regioisomeric nitrobenzylphosphonates. Analytical laboratories validating synthetic routes that produce mixtures of nitrobenzylphosphonate isomers can utilize the 3-nitro compound as a retention time marker and calibration standard, enabling accurate quantification of isomeric purity in reaction products.

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